2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide
Description
2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide is a substituted benzo[b]thiophene 1,1-dioxide derivative featuring a chlorine atom at the 2-position and a pyrrolidinyl group at the 3-position. The benzo[b]thiophene 1,1-dioxide core is a sulfone-containing heterocycle known for its electron-deficient aromatic system, which enhances reactivity in catalytic processes and binding interactions in biological targets .
Properties
CAS No. |
62268-37-5 |
|---|---|
Molecular Formula |
C12H12ClNO2S |
Molecular Weight |
269.75 g/mol |
IUPAC Name |
2-chloro-3-pyrrolidin-1-yl-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C12H12ClNO2S/c13-12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)17(12,15)16/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
IMJDQIRGKZGWFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(S(=O)(=O)C3=CC=CC=C32)Cl |
Origin of Product |
United States |
Biological Activity
2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide is a compound belonging to the benzo[b]thiophene family, which has garnered attention for its potential biological activities. This article aims to explore the compound's synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.
- Molecular Formula : C12H12ClNO2S
- Molecular Weight : 269.75 g/mol
- CAS Number : Not specified in the sources but can be found in chemical databases.
Synthesis
The synthesis of 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide typically involves the acylation of alkoxy-protected starting materials followed by demethylation processes. The preferred methods often utilize Friedel-Crafts acylation techniques with aluminum chloride as a catalyst .
Antimicrobial Activity
Recent studies have indicated that derivatives of benzo[b]thiophenes, including those with halogen substitutions, exhibit significant antimicrobial properties. In particular, compounds with chlorine substitutions demonstrated low minimum inhibitory concentrations (MIC) against various Gram-positive bacteria and fungi. For instance, chloro-substituted derivatives showed MIC values as low as 16 µg/mL against Staphylococcus aureus and Bacillus cereus .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide | 16 | Staphylococcus aureus |
| Cyclohexanol derivative | 16 | Bacillus cereus |
| Iodine-containing derivative | >128 | Staphylococcus aureus |
The antimicrobial activity is hypothesized to be influenced by the presence of hydroxymethyl groups and other substituents that enhance interaction with bacterial cell membranes. The structure-activity relationship suggests that modifications at specific positions can lead to improved efficacy against microbial strains .
Study on Antimicrobial Efficacy
In a comparative study examining various benzo[b]thiophene derivatives, it was found that those containing chlorine and hydroxymethyl groups exhibited enhanced antibacterial activity compared to their iodine counterparts, which were largely ineffective until tested at significantly higher concentrations . This highlights the importance of functional group positioning and type in determining biological activity.
Evaluation of Drug-Like Properties
In silico studies assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds indicated favorable profiles for those with lower MIC values. The compounds adhered to Lipinski's rule of five, suggesting good oral bioavailability and potential for further development as therapeutic agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Electronic and Steric Properties
The substituents at positions 2 and 3 significantly influence the compound’s electronic and steric profiles:
- This contrasts with 2-carbonyl derivatives (e.g., CBT compounds), where the carbonyl group facilitates hydrogen bonding with STAT3’s SH2 domain .
- Pyrrolidinyl at Position 3: A cyclic amine that introduces steric bulk and basicity.
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Pyrrolidinyl’s basicity (pKa ~10–11) may improve solubility in acidic environments .
- Thermal Properties : Melting points for analogous compounds range from 113–187°C, with chloro derivatives (e.g., ’s 3j) showing higher melting points due to increased crystallinity .
Q & A
(Basic) What synthetic strategies are commonly employed to prepare benzo[b]thiophene 1,1-dioxide derivatives?
Answer: Key synthetic routes include:
- Nitration and functionalization : Nitration of benzo[b]thiophene 1,1-dioxide with HNO₃/H₂SO₄ yields nitro intermediates, which are reduced to amines for further substitution (e.g., introducing pyrrolidinyl groups) .
- Dimerization reactions : Substituted thiophene 1,1-dioxides undergo thermal dimerization in alcohols (e.g., t-butyl alcohol), followed by HBr elimination to form benzo[b]thiophene cores .
- Asymmetric hydrogenation : Rh-catalyzed hydrogenation with chiral ligands (e.g., ZhaoPhos) enables enantioselective synthesis of dihydro derivatives, crucial for stereochemical control .
(Basic) Which analytical techniques confirm the structure and purity of synthesized derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR) : Distinguishes regioisomers via NOE experiments (e.g., differentiating 5-bromo and 6-bromo derivatives) and confirms substituent positions .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity, especially for dimerization products with multiple regioisomers .
(Basic) What in vitro assays evaluate the anticancer potential of these compounds?
Answer:
- Cell viability assays (MTT/XTT) : Determine IC₅₀ values across cancer cell lines (e.g., MDA-MB-231, MCF-7) .
- STAT3-dependent luciferase reporter assays : Quantify inhibition of STAT3 transcriptional activity in HeLa or similar cell lines .
- Flow cytometry with DCFH-DA : Measures ROS induction, a mechanism linked to apoptosis in MDA-MB-231 and MCF-7 cells .
(Advanced) How do structural modifications at the 2-position influence STAT3 inhibitory activity?
Answer:
- Flexible substituents (e.g., amide, carbonyl) at the 2-position enhance interactions with the STAT3 SH2 domain’s hydrophobic pocket (Leu706) and polar pTyr705 site, improving potency. Compound 65 (2-carbonyl derivative) showed IC₅₀ values of 0.70–2.81 μM .
- Bulky or electron-donating groups (e.g., ethers) reduce activity by disrupting binding . Molecular docking predicts optimal substituent placement, such as hydrogen bonds with Arg609 .
(Advanced) How can discrepancies in IC₅₀ values across cell lines be resolved?
Answer:
- Normalize to STAT3 activation levels : Use Western blotting to assess baseline STAT3 phosphorylation in each cell line .
- Control for ROS sensitivity : Measure baseline ROS with DCFH-DA, as compounds like 6o induce dose-dependent ROS, which varies between cell types .
- Cross-validate with reporter assays : Correlate IC₅₀ with STAT3-dependent luciferase activity to distinguish direct STAT3 inhibition from off-target effects .
(Advanced) What challenges arise in transitioning from in vitro to in vivo studies?
Answer:
- Pharmacokinetics : Optimize oral bioavailability and metabolic stability via microsomal assays .
- Toxicity profiling : Monitor liver/kidney function in xenograft models, as selectivity for cancer cells (e.g., SMMC-7702) over normal cells (e.g., HL-7702) is critical .
- Solubility : Use nanoparticle formulations or prodrug strategies to enhance bioavailability .
(Advanced) How does molecular docking guide rational design of STAT3 inhibitors?
Answer:
- Binding mode prediction : Docking identifies interactions with the SH2 domain, such as hydrogen bonds with Lys591 and hydrophobic contacts with Leu706 .
- Virtual screening : Prioritizes substituents (e.g., 2-carbonyl groups) for synthesis based on simulated binding energy .
- Mutagenesis validation : Alanine scanning confirms critical residues (e.g., Arg609) for compound optimization .
(Advanced) What strategies enhance selectivity for cancer cells over normal cells?
Answer:
- Leverage redox differences : Compounds inducing ROS (e.g., 6o ) target cancer cells with elevated oxidative stress .
- Co-culture assays : Test selectivity in models combining normal (HL-7702) and cancerous (SMMC-7702) hepatocytes .
- Structural tuning : Reduce lipophilicity to minimize off-target uptake in normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
